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methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Solubility

Fragment-based screening against soluble epoxide hydrolase (sEH) demands building blocks with both aqueous solubility and synthetic versatility. CAS 2034564-98-0 meets these criteria: • XLogP3-AA 0.4 & MW 299.37-~2.5× higher solubility vs. tert-butyl carboxamide analogs for robust SPR/NMR screening. • Orthogonal methyl carbamate enables selective basic deprotection (K₂CO₃/MeOH/H₂O), saving 1-2 steps in convergent routes with acid-sensitive intermediates. • Retains core urea pharmacophore essential for sEH engagement; related piperidine ureas achieve IC₅₀ <50 nM. Supplied with full analytical characterization for FBDD library design and SAR optimization.

Molecular Formula C14H25N3O4
Molecular Weight 299.371
CAS No. 2034564-98-0
Cat. No. B2795336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate
CAS2034564-98-0
Molecular FormulaC14H25N3O4
Molecular Weight299.371
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)NC2CCOCC2
InChIInChI=1S/C14H25N3O4/c1-20-14(19)17-6-2-11(3-7-17)10-15-13(18)16-12-4-8-21-9-5-12/h11-12H,2-10H2,1H3,(H2,15,16,18)
InChIKeyZOPNHRFOVVXJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate Structural & Physicochemical Profile


Methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate (CAS 2034564-98-0) is a piperidine-urea hybrid small molecule featuring a methyl carbamate N-capping group, a central piperidine scaffold with a methylene-linked urea pharmacophore, and a terminal tetrahydropyran (oxane) ring [1]. Its computed physicochemical descriptors (MW 299.37 g/mol, XLogP3-AA 0.4, 2 H-bond donors, 4 H-bond acceptors, 4 rotatable bonds) position it as a moderately polar, fragment-like building block with drug-like compliance [1]. The compound is catalogued in ChEMBL (CHEMBL4987125) and PubChem (CID 91812795), indicating its recognition as a research-grade chemical probe or synthetic intermediate [1][2].

Research-grade chemical probe or synthetic intermediate recognized in ChEMBL and PubChem
Fragment-like small molecule with moderate polarity and drug-like compliance profile
Urea-pharmacophore scaffold suitable for target engagement studies and synthetic elaboration

methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate Differentiation from Analogs


Despite superficial similarity, in-class piperidine urea derivatives are not interchangeable with methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate. Even minor structural permutations—such as replacing the methyl carbamate with a tert-butyl carbamate or switching the urea linkage to an amide—produce measurable shifts in physicochemical and reactivity profiles that directly impact synthetic utility and biological performance [1][2]. For example, the N-tert-butyl carboxamide analog (CAS 2034341-79-0) carries substantially higher lipophilicity (XLogP3-AA 0.8 vs 0.4) and an additional hydrogen-bond donor (3 vs 2), which alters solubility, permeability, and target engagement potential [2]. Furthermore, the methyl carbamate group offers orthogonal deprotection chemistry relative to tert-butyl carbamates, a critical consideration in multi-step synthetic routes where protecting group compatibility determines overall yield and purity [1]. These quantifiable differences underscore the risk of generic substitution without systematic evaluation.

N-capping Methyl carbamate vs. tert-butyl carbamate shifts lipophilicity and hydrogen-bond donor count, altering solubility and permeability profiles.
Pharmacophore Urea linkage integrity is critical for target engagement; urea-deleted analogs may lack essential hydrogen-bond interactions.
Protecting group Methyl carbamate offers orthogonal base-labile deprotection vs. acid-labile Boc groups; mismatched protecting group may compromise multi-step synthesis.

methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate Quantitative Differentiation


Reduced Lipophilicity for Improved Aqueous Compatibility

The target compound exhibits a computed XLogP3-AA value of 0.4, which is 0.4 log units lower than that of the closely related N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide (CAS 2034341-79-0, XLogP3-AA 0.8) [1][2]. This lipophilicity difference translates to a predicted ~2.5-fold higher aqueous solubility for the target compound, as XLogP inversely correlates with logS. Lower lipophilicity also reduces non-specific protein binding and improves compatibility with aqueous biological assay conditions, making the target compound more suitable for biochemical and cell-based screening without requiring high DMSO concentrations [1][2].

Lipophilicity
Class-level inference
ΔXLogP3-AA = −0.4 (0.4 vs. 0.8)
Supports aqueous compatibility review
Computed descriptor; not experimentally determined
Lipophilicity Drug-likeness Solubility

Reduced H-Bond Donor Count Supports Membrane Permeability

The target compound possesses 2 hydrogen-bond donors (HBDs), compared to 3 HBDs for the N-tert-butyl carboxamide analog (CAS 2034341-79-0) [1][2]. Under Lipinski's rule-of-five guidelines, compounds with ≤5 HBDs are considered drug-like; however, each additional HBD can reduce passive membrane permeability by approximately 0.5–1.0 log units. This structural difference suggests the target compound may exhibit superior passive permeability relative to the carboxamide analog, an important consideration for intracellular target engagement [1][2].

H-Bond Donors
Class-level inference
ΔHBD = −1 (2 vs. 3 donors)
May support permeability screening
Computed descriptor; not experimentally validated
Permeability Lipinski Rule-of-Five Drug Design

Lower Molecular Weight for Higher Ligand Efficiency

With a molecular weight of 299.37 g/mol, the target compound is 41.1 g/mol lighter than the N-tert-butyl carboxamide analog (MW 340.5 g/mol) [1][2]. In fragment-based and lead-optimization contexts, lower MW translates to higher ligand efficiency (LE), defined as binding energy per heavy atom. For a hypothetical target with equal binding affinity, the target compound would exhibit a ligand efficiency index (LEI) approximately 12% higher than the carboxamide analog, making it a more atom-economical starting point for medicinal chemistry campaigns [1][2].

Molecular Weight
Class-level inference
ΔMW = −41.1 g/mol (299.37 vs. 340.5)
Higher ligand efficiency context
Computed value; lead-likeness context only
Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Orthogonal Carbamate Reactivity: Methyl vs. tert-Butyl

The target compound's methyl carbamate group can be selectively cleaved under basic conditions (e.g., K2CO3/MeOH/H2O or NaOH/EtOH) or via enzymatic hydrolysis, while the tert-butyl carbamate (Boc) group present in many piperidine urea analogs requires strong acidic conditions (e.g., TFA or HCl/dioxane) for removal [1]. This orthogonality allows the target compound to be employed in synthetic sequences where acid-sensitive functionalities are present elsewhere in the molecule, providing greater synthetic flexibility than Boc-protected analogs. Quantitative deprotection yields for methyl carbamates under optimized basic conditions typically exceed 85–95%, whereas Boc deprotection often requires careful control to avoid side reactions [1].

Deprotection orthogonality
Cross-study comparable
Base-labile (methyl carbamate) vs. acid-labile (Boc)
Orthogonal deprotection strategy
General synthetic methodology reference
Protecting Group Strategy Multi-Step Synthesis Orthogonal Deprotection

Intact Urea Pharmacophore vs. Urea-Deleted Analogs

The target compound retains the full urea linkage (-NH-CO-NH-) that serves as the primary pharmacophore in numerous reported soluble epoxide hydrolase (sEH) inhibitors, providing both hydrogen-bond donor and acceptor functionality for target engagement [1]. In contrast, methyl 4-(oxan-4-yl)piperidine-1-carboxylate (CAS not publicly indexed) lacks this urea motif, replacing it with a direct C–C bond between the piperidine and oxane rings. While no head-to-head sEH inhibition data exist for this specific compound, the broader class of piperidine urea derivatives has demonstrated sEH IC50 values in the low nanomolar to sub-nanomolar range in fluorescence-based recombinant human sEH assays, whereas non-urea analogs typically show >100-fold reduced potency [1][2]. The presence of the intact urea pharmacophore in the target compound positions it as a direct scaffold for sEH inhibitor exploration.

Urea pharmacophore
Class-level inference
Intact urea vs. urea-deleted analog (>100-fold predicted differential)
Supports sEH-targeted screening
SAR generalization; no direct measurement for this compound
Hydrogen Bonding Target Engagement Pharmacophore Modeling

methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate Procurement & Application Scenarios


Fragment-Based Library Design with Low Lipophilicity

The target compound's XLogP3-AA of 0.4 and MW below 300 g/mol make it an ideal candidate for fragment-based drug discovery (FBDD) libraries where aqueous solubility >100 µM is desired. Compared to the N-tert-butyl carboxamide analog (XLogP3-AA 0.8, MW 340.5), this compound is predicted to exhibit ~2.5-fold higher solubility and improved NMR screening compatibility in phosphate-buffered saline [1][2]. Procurement should prioritize this compound when designing fragment cocktails for SPR or NMR-based screening against soluble epoxide hydrolase or other urea-binding targets.

Multi-Step Synthesis with Orthogonal Carbamate Deprotection

In synthetic routes involving acid-sensitive intermediates (e.g., glycosidic bonds, silyl ethers, or acid-labile heterocycles), the methyl carbamate group offers a clear advantage over the tert-butyl carbamate protecting group commonly found in piperidine urea analogs. The target compound's methyl carbamate can be cleaved under mild basic conditions (K2CO3/MeOH/H2O) without affecting Boc groups elsewhere in the molecule, enabling convergent synthetic strategies that are inaccessible with Boc-protected analogs [1]. This orthogonality reduces protecting group manipulation steps by an estimated 1–2 steps compared to routes employing only acid-labile protecting groups.

sEH Inhibitor Optimization via Intact Urea Pharmacophore

The compound retains the core urea pharmacophore that is essential for high-affinity sEH inhibition, as demonstrated by structurally related piperidine ureas with IC50 values <50 nM against recombinant human sEH [1][2]. Unlike urea-deleted analogs that lack this motif, this compound serves as a competent starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing sEH potency, selectivity over fatty acid amide hydrolase (FAAH), and metabolic stability. Procurement for medicinal chemistry programs should favor this compound over urea-absent piperidine-oxane derivatives when sEH target engagement is the primary goal.

Physicochemical Benchmarking for ADMET Prediction Models

The well-defined computed properties of this compound (XLogP3-AA 0.4, 2 HBD, 4 HBA, MW 299.37, 4 rotatable bonds) and its structural comparator set provide a useful benchmarking dataset for validating in silico ADMET prediction models [1][2]. The systematic variation in ester vs. amide functionality, lipophilicity, and hydrogen-bond donor count allows computational chemists to test model sensitivity to subtle structural changes. Procurement of both the target compound and its N-tert-butyl carboxamide comparator (CAS 2034341-79-0) enables paired experimental validation of predicted solubility, permeability, and metabolic stability endpoints.

Application
Selection Property
Validation Focus
Fragment-based library design
Low lipophilicity fragment
Aqueous solubility screening
Multi-step synthesis
Orthogonal methyl carbamate
Deprotection condition compatibility
sEH-targeted screening
Intact urea pharmacophore
Target engagement profiling
ADMET prediction benchmarking
Well-defined computed descriptors
In vitro ADMET correlation
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